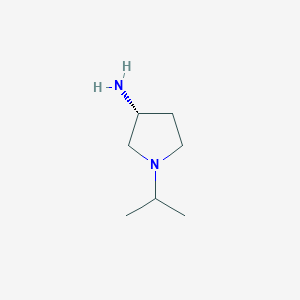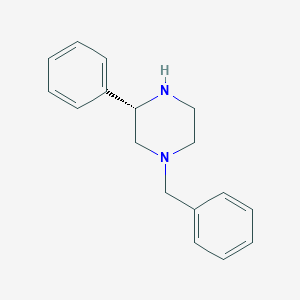![molecular formula C14H24ClNO B1504898 3-[2-(Dipropylamino)ethyl]phenol;hydrochloride CAS No. 79412-65-0](/img/structure/B1504898.png)
3-[2-(Dipropylamino)ethyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) is a chemical compound with the molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) involves several steps. One common method includes the reaction of 3-[2-(Dipropylamino)ethyl]phenol with hydrogen chloride. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) can be compared with similar compounds such as 3-[2-(Dipropylamino)ethyl]phenol hydrobromide. While both compounds share similar structures and properties, they may differ in their reactivity, solubility, and specific applications . Other similar compounds include various derivatives of phenol and dipropylaminoethyl compounds.
Properties
CAS No. |
79412-65-0 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.8 g/mol |
IUPAC Name |
3-[2-(dipropylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(16)12-13;/h5-7,12,16H,3-4,8-11H2,1-2H3;1H |
InChI Key |
DVFONTGFMBACRJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)O.Cl |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)




![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)



![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)


